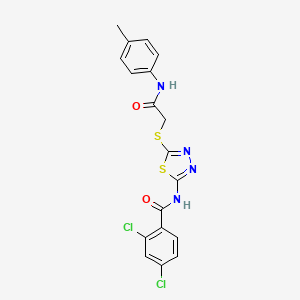

2,4-dichloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound features a 1,3,4-thiadiazole core substituted with a 2,4-dichlorobenzamide group at position 2 and a p-tolylamino ethylthio moiety at position 3. Its synthesis involves cyclization reactions under iodine-mediated conditions, yielding high purity (84% after recrystallization) .

Properties

IUPAC Name |

2,4-dichloro-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N4O2S2/c1-10-2-5-12(6-3-10)21-15(25)9-27-18-24-23-17(28-18)22-16(26)13-7-4-11(19)8-14(13)20/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXZWBSAWLIZNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dichloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR). This enzyme plays a crucial role in the synthesis of nucleotides and is a target for various anticancer and antimicrobial agents. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis begins with the reaction of 2,4-dichlorobenzoyl chloride with thiadiazole derivatives.

- Formation of Thiadiazole Ring : The thiadiazole moiety is formed through the cyclization of appropriate hydrazine derivatives.

- Final Coupling : The final product is obtained by coupling the thiadiazole derivative with the benzamide moiety.

The compound's structure has been confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Inhibition of Dihydrofolate Reductase (DHFR)

Molecular docking studies indicate that this compound is a potent inhibitor of DHFR. The binding affinity was measured using the AutoDock Vina program, yielding a Gibbs free energy change () of -9.0 kcal/mol, indicating strong interaction with the enzyme's active site through multiple hydrogen bonds with key amino acids (Asp 21 and Ser 59) .

Cytotoxicity Studies

Cytotoxicity assays have been conducted against various cancer cell lines:

The compound exhibited significant cytotoxic effects across these cell lines, making it a candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring significantly affect biological activity. For instance:

- Chloro Substituents : The presence of chloro groups enhances inhibitory activity against DHFR compared to unsubstituted analogs.

- Thiadiazole Influence : The thiadiazole moiety contributes to the overall potency by stabilizing interactions within the enzyme's active site.

Case Studies

Several studies have highlighted the compound's efficacy:

- In Vitro Studies : A study demonstrated that derivatives with similar structural features showed promising results in inhibiting tubulin polymerization, suggesting potential applications in cancer treatment .

- In Silico Analysis : Computational studies have shown that modifications on the thiadiazole ring can lead to increased binding affinities to target proteins involved in cancer progression .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2,4-dichloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. In vitro assays demonstrate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of pancreatic cancer cells (PANC-1), indicating its potential as an anticancer agent .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Studies indicate that it possesses strong free radical scavenging activity, comparable to established antioxidants like butylated hydroxytoluene (BHT). This property suggests its utility in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound acts as an inhibitor for several key enzymes involved in metabolic processes. Notably, it has demonstrated inhibitory effects on glucosidase and cholinesterases, which are crucial targets in the management of diabetes and neurodegenerative diseases . The structure-activity relationship (SAR) studies reveal that modifications to the thiadiazole ring can enhance enzyme inhibition potency.

Case Studies

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound binds effectively to dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis and a target for cancer therapy . The binding interactions reveal that the compound surpasses several known analogues in terms of affinity and stability within the active site.

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among analogous compounds include:

- Substituents on the benzamide ring : Chlorine, nitro, or methyl/methoxy groups.

- Heterocyclic cores : Thiadiazole, oxadiazole, or hybrid systems.

- Side chains: Ethylthio, trichloroethyl, or cyclohexylamino groups.

Table 1: Structural and Functional Comparisons

Physicochemical Properties

Q & A

Q. What are common synthetic routes for this compound, and what methodological considerations are critical?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A representative method involves reacting thiol-containing intermediates (e.g., 5-mercapto-1,3,4-thiadiazole derivatives) with chloroacetamide analogs under reflux conditions in polar aprotic solvents like acetone. For example, anhydrous potassium carbonate is used as a base to deprotonate thiol groups, enabling efficient coupling . Another route employs concentrated sulfuric acid as a cyclization agent to form thiadiazole rings, though isolation of intermediates (e.g., thioacetamide derivatives) may require careful pH control and recrystallization . Key considerations include solvent purity, reaction time (3–24 hours), and stoichiometric ratios to avoid side products.

Q. Which analytical techniques are most effective for structural characterization?

A combination of spectral and diffraction methods is recommended:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, N–H stretching at ~3300 cm⁻¹) .

- NMR spectroscopy : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–8.9 ppm, methyl groups at δ 1.91 ppm) .

- Mass spectrometry : Confirms molecular weight via [M+H]⁺ peaks (e.g., m/z = 384 for related analogs) .

- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., centrosymmetrical dimers via N–H⋯N interactions) .

Q. What solvent systems and reaction conditions maximize yield and purity?

Dry acetone or ethanol is preferred for coupling reactions due to their ability to dissolve both polar and nonpolar intermediates. Reflux temperatures (70–80°C) enhance reaction kinetics, while recrystallization from ethanol or acetic acid improves purity . For cyclization, concentrated sulfuric acid at room temperature (24 hours) minimizes decomposition risks .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities?

- Catalyst screening : Replace K₂CO₃ with stronger bases (e.g., DBU) to accelerate thiolate formation .

- Solvent modulation : Test DMF or THF for improved solubility of hydrophobic intermediates.

- Stoichiometric adjustments : Increase excess of chloroacetamide derivatives by 10–15% to drive reactions to completion .

- Chromatographic purification : Use silica gel columns with chloroform:acetone (3:1) to separate byproducts .

Q. What challenges arise in isolating intermediates, and how can they be mitigated?

Intermediate thioamides (e.g., N-substituted thioacetamides) often co-crystallize with primary products, complicating isolation . Strategies include:

Q. How can molecular docking studies inform the compound’s cytotoxic mechanisms?

Docking simulations into enzyme active sites (e.g., PFOR enzyme) predict binding affinities and interactions. For example:

Q. How should researchers resolve contradictions in spectral or crystallographic data?

- Cross-validate techniques : Compare NMR shifts with X-ray-derived bond lengths to confirm conformations .

- Dynamic simulations : Perform DFT calculations to model vibrational spectra and reconcile IR discrepancies .

- Temperature-dependent studies : Collect XRD data at multiple temperatures to assess thermal motion effects .

Q. What computational methods elucidate reaction mechanisms or electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.